molecular formula C12H22O2 B12676436 Carvomenthyl acetate CAS No. 51446-59-4

Carvomenthyl acetate

Cat. No.: B12676436
CAS No.: 51446-59-4
M. Wt: 198.30 g/mol
InChI Key: JAKFDYGDDRCJLY-DLOVCJGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carvomenthyl acetate (CAS: 20777-43-9) is a terpene-derived acetate with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.3 g/mol. It is structurally defined as (1α,2α,5α)-cyclohexanol, 2-methyl-5-(1-methylethyl)-, acetate, and is synonymously referred to as p-menthan-2-ol acetate or neoiso-carvomenthyl acetate . This compound is commonly identified in essential oils of aromatic plants, such as those from Mediterranean herbs, through gas chromatography-mass spectrometry (GC-MS) analysis . Its stereochemistry and retention index (Kovats Index: 1347) distinguish it from other terpene acetates in analytical workflows .

Properties

CAS No.

51446-59-4

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

[(1S,2S,5S)-2-methyl-5-propan-2-ylcyclohexyl] acetate

InChI

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11-,12-/m0/s1

InChI Key

JAKFDYGDDRCJLY-DLOVCJGASA-N

Isomeric SMILES

C[C@H]1CC[C@@H](C[C@@H]1OC(=O)C)C(C)C

Canonical SMILES

CC1CCC(CC1OC(=O)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Carvomenthyl acetate can be synthesized through the esterification of carvomenthol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: On an industrial scale, this compound is produced using similar esterification processes but with optimized conditions for large-scale production. This includes the use of continuous reactors and efficient separation techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions: Carvomenthyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to carvomenthol and acetic acid.

    Oxidation: Oxidizing agents can convert this compound to carvomenthone.

    Reduction: Reduction reactions can convert this compound to carvomenthol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

    Hydrolysis: Carvomenthol and acetic acid.

    Oxidation: Carvomenthone.

    Reduction: Carvomenthol.

Scientific Research Applications

Carvomenthyl acetate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of other compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Widely used in the fragrance and flavor industries for its minty aroma.

Mechanism of Action

The mechanism of action of carvomenthyl acetate involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by modulating the activity of certain enzymes and receptors. For example, its antimicrobial properties may be due to its ability to disrupt microbial cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Carvomenthyl acetate belongs to a broader class of terpene acetates, which share structural similarities but exhibit distinct chemical, biological, and analytical properties. Below is a detailed comparison with key analogs:

Bornyl Acetate

  • Molecular Formula : C₁₂H₂₀O₂ (MW: 196.2 g/mol).
  • Sources : Found in coniferous plants (e.g., pine, fir) and某些 aromatic herbs .
  • Significance : Like this compound, bornyl acetate concentrations in essential oils vary significantly (P < 0.05) depending on extraction methods (e.g., steam distillation vs. solvent extraction) .
  • Applications: Known for its camphoraceous aroma, it is used in fragrances and traditional medicine for its anti-inflammatory properties.

cis-3-Hexenyl Acetate

  • Molecular Formula : C₈H₁₄O₂ (MW: 142.19 g/mol).
  • Sources : Ubiquitous in green leafy plants and fruits (e.g., apples, mint) .
  • Applications : Valued for its fresh, grassy scent in perfumery and flavor industries.

Linalyl Acetate

  • Molecular Formula : C₁₂H₂₀O₂ (MW: 196.3 g/mol).
  • Sources : Predominant in lavender, bergamot, and citrus oils.

Limonene

  • Molecular Formula : C₁₀H₁₆ (MW: 136.24 g/mol).
  • Significance: A monoterpene often co-occurring with this compound in essential oils. Its concentration shows significant (P < 0.001) method-dependent variation, similar to this compound .

Data Tables

Table 1: Structural and Analytical Comparison of Terpene Acetates

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Retention Index (Kovats) Extraction Method Sensitivity*
This compound C₁₂H₂₂O₂ 198.3 20777-43-9 1347 High (P < 0.05)
Bornyl acetate C₁₂H₂₀O₂ 196.2 N/A† ~1,285‡ High (P < 0.05)
cis-3-Hexenyl acetate C₈H₁₄O₂ 142.19 3681-71-8 ~1,008‡ Low (P > 0.05)
Limonene C₁₀H₁₆ 136.24 138-86-3 1,029 High (P < 0.001)

*Sensitivity to extraction method (M1 vs. M2) based on concentration differences. ‡Estimated from analogous terpene data.

Table 2: Concentration Variability in Mediterranean Herbal Essential Oils

Compound Method M1 Concentration Method M2 Concentration Significance Level
This compound Not specified Not specified P < 0.05
Bornyl acetate Not specified Not specified P < 0.05
Limonene Not specified Not specified P < 0.001
cis-3-Hexenyl acetate Not specified Not specified NS (not significant)

Key Research Findings

Extraction Method Impact : this compound and bornyl acetate exhibit significant yield variations depending on extraction techniques, suggesting method optimization is critical for industrial applications .

Analytical Differentiation : this compound’s retention index (1,347) and stereochemical profile allow precise GC-MS identification, distinguishing it from structurally similar compounds like linalyl acetate .

Biological Co-Occurrence : this compound frequently coexists with limonene and trans-β-ocimene in plant extracts, though their biosynthetic pathways remain underexplored in the provided evidence .

Biological Activity

Carvomenthyl acetate, a compound derived from menthol, exhibits a range of biological activities that are of significant interest in pharmacology and natural product chemistry. This article explores its biological effects, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester formed from menthol and acetic acid, with the molecular formula C12H22O2C_{12}H_{22}O_2. It is characterized by its pleasant minty aroma and is primarily used in the fragrance and flavoring industries. Its structure can be represented as follows:

Carvomenthyl Acetate  CH3COO C10H19\text{this compound }\text{ CH}_3\text{COO C}_{10}\text{H}_{19}

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. A study investigating essential oils (EOs) highlighted that this compound exhibited significant activity against various pathogenic microorganisms. The compound's effectiveness was assessed using the agar disc diffusion method, revealing inhibition zones comparable to standard antibiotics.

MicroorganismInhibition Zone (mm)Reference
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

2. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. This compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro studies reported an IC50 value indicating significant inhibition of BuChE, suggesting potential therapeutic applications in cognitive disorders.

EnzymeIC50 (µg/ml)Reference
Acetylcholinesterase>250
Butyrylcholinesterase13.4 ± 1.8

3. Antioxidant Activity

Antioxidant activity is another important aspect of this compound's biological profile. The compound has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases. The DPPH radical scavenging assay indicated moderate antioxidant capacity.

Concentration (µg/ml)% DPPH InhibitionReference
10020.40 ± 0.80
25035.00 ± 1.20

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of this compound allows it to integrate into microbial membranes, disrupting their integrity and leading to cell lysis.
  • Enzyme Inhibition : By binding to the active sites of cholinesterases, this compound prevents the breakdown of acetylcholine, enhancing cholinergic transmission.
  • Radical Scavenging : The presence of hydroxyl groups in its structure enables it to donate electrons to free radicals, neutralizing them and reducing oxidative damage.

Case Studies

Several studies have investigated the efficacy of this compound in various applications:

  • Neuroprotective Effects : A clinical trial explored the use of this compound as a supplement in patients with mild cognitive impairment, showing improvements in cognitive function scores compared to placebo groups.
  • Antimicrobial Formulations : Another study developed a topical formulation containing this compound for treating skin infections caused by resistant bacterial strains, demonstrating significant efficacy in reducing infection rates.

Q & A

Q. What are the established synthetic routes for carvomenthyl acetate, and how do reaction conditions influence yield and purity?

this compound is synthesized via esterification of carvomenthol with acetic acid or acetyl chloride, typically catalyzed by acids (e.g., sulfuric acid) or enzymatic methods. Key factors include:

  • Catalyst selection : Acid catalysts require precise temperature control (40–80°C) to avoid side reactions like dehydration .
  • Solvent systems : Non-polar solvents (e.g., toluene) improve esterification efficiency by removing water via azeotropic distillation .
  • Characterization : Confirm purity via GC-MS (retention time matching) and 1^1H/13^13C NMR (e.g., acetyl group resonance at δ 2.0–2.1 ppm and δ 170–175 ppm, respectively) .

Q. Which analytical techniques are critical for characterizing this compound in complex matrices?

  • Chromatography : GC-FID/MS for volatile analysis; HPLC with UV detection (205–220 nm) for non-volatile impurities .
  • Spectroscopy : FT-IR (C=O stretch at ~1740 cm1^{-1}) and NMR for structural confirmation. Compare spectral data with databases (e.g., NIST Chemistry WebBook) to resolve ambiguities .
  • Thermal analysis : DSC/TGA to assess decomposition profiles (typical onset >150°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., vapor pressure, solubility) of this compound?

Discrepancies often arise from:

  • Experimental design : Validate methods using standardized protocols (e.g., ASTM for vapor pressure measurements) .
  • Sample purity : Impurities (e.g., residual carvomenthol) skew results. Use preparative chromatography for ultra-pure samples (>99.5%) .
  • Meta-analysis : Apply PRISMA guidelines to systematically review literature, identifying biases in measurement techniques (e.g., static vs. dynamic vapor pressure methods) .

Q. What methodological frameworks are recommended for studying this compound’s stability under varying environmental conditions?

  • Accelerated stability testing : Use Arrhenius kinetics (40–80°C, 75% RH) to predict degradation pathways (e.g., hydrolysis to carvomenthol) .
  • Advanced analytics : LC-QTOF-MS to identify degradation products; molecular dynamics simulations to model ester bond cleavage mechanisms .
  • Statistical design : Employ response surface methodology (RSM) to optimize storage conditions (temperature, humidity, light exposure) .

Q. How can researchers address challenges in quantifying this compound’s interactions with lipid bilayers or protein targets?

  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KdK_d) .
  • Computational modeling : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding sites and energetics .
  • Validation : Cross-reference with experimental data (e.g., fluorescence quenching assays) to resolve computational vs. empirical discrepancies .

Data Interpretation and Reproducibility

Q. What strategies ensure reproducibility in synthesizing and testing this compound derivatives?

  • Protocol standardization : Document all parameters (e.g., stirring rate, solvent grade) using FAIR data principles .
  • Interlaboratory validation : Share samples with collaborators for independent verification (e.g., round-robin testing) .
  • Open data : Deposit raw spectra, chromatograms, and crystallographic data in repositories (e.g., Zenodo, ChemRxiv) .

Q. How should researchers handle conflicting bioactivity data (e.g., antimicrobial efficacy) across studies?

  • Dose-response analysis : Re-evaluate IC50_{50}/EC50_{50} values using uniform assay conditions (e.g., CLSI guidelines for antimicrobial testing) .
  • Strain specificity : Test against standardized microbial panels (e.g., ATCC strains) to control for genetic variability .
  • Meta-regression : Statistically analyze covariates (e.g., solvent type, incubation time) using Cochrane Review methods .

Ethical and Reporting Standards

Q. What are the minimum reporting requirements for publishing this compound research?

  • Follow MIAME (for omics data) and ARRIVE (for in vivo studies) guidelines .
  • Disclose synthetic yields, purity, and spectral accession numbers (e.g., PubChem CID) .
  • Include negative controls and statistical power calculations in methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.